2',5'-Dimethylacetophenone
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2',5'-Dimethylacetophenone involves various chemical reactions. For instance, a tetradentate Schiff base ligand was synthesized from 5'-(N-methyl-N-phenylaminomethyl)-2'-hydroxyacetophenone and ethylenediamine, which further reacted with nickel(II) acetate to form a coordination compound . Another study reported the synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-acetophenone oximes and their subsequent conversion into silver complexes, showcasing a method to introduce different substituents into the acetophenone structure . Additionally, a novel substituted hydrazone was prepared from 2-hydroxy-4,5-dimethylacetophenone and hydrazine in an alkaline medium .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the Schiff base ligand and its nickel(II) complex were characterized using UV-Vis spectrophotometry, FT-IR, NMR, and mass spectrometry . The silver complexes of acetophenone oximes were established based on X-ray crystallographic data . The title compound in another study, 1-(2-Amino-4,5-dimethylphenyl)ethanone, was described to lie on a crystallographic mirror plane and features an intramolecular N—H⋯O hydrogen bond .
Chemical Reactions Analysis
The chemical reactivity of these compounds has been explored in various contexts. The electrochemical study of the nickel(II)-Schiff base complex revealed its redox behavior and catalytic potential . The antibacterial and DNA photocleavage activities of acetophenone oximes and their silver complexes were investigated, with some compounds showing significant biological activity . The photoreaction of 2,5-dimethylphenacyl esters was initiated by photoenolization, leading to the release of carboxylic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to 2',5'-Dimethylacetophenone have been studied through various analyses. The Schiff base complex's redox properties were investigated using cyclic voltammetry . The photoreaction of 2,5-dimethylphenacyl esters was studied in different solvents, revealing solvent-dependent quantum yields . The crystal and molecular structures of dimethyl bipyridyl complexes with chloranilic acid were determined, and their phase transitions, vibrations, and methyl group tunneling were analyzed .
Relevant Case Studies
Several case studies highlight the potential applications of these compounds. The antibacterial and DNA photocleavage activities of acetophenone oximes suggest their use in medicinal chemistry . The photoremovable protecting group properties of 2,5-dimethylphenacyl esters indicate their utility in organic synthesis and biochemistry . The structural studies of polychlorocyclohexenones derived from dimethylphenols provide insights into the conformational preferences of these molecules .
Scientific Research Applications
Photoremovable Protecting Group in Organic Synthesis
2,5-Dimethylphenacyl (DMP) esters, related to 2',5'-dimethylacetophenone, have been explored as a photoremovable protecting group for carboxylic acids in organic synthesis. These esters release carboxylic acids upon irradiation, suggesting potential applications in organic chemistry and biochemistry for 'caged compounds' (M. Zabadal et al., 2001).
Novel Substituted Hydrazone Synthesis
Research has developed a novel substituted hydrazone from 2-hydroxy-4,5-dimethylacetophenone, indicating its potential for creating new chemical entities with specific applications (D. Gagare et al., 2020).
Crystallographic Studies
The molecule of 2-amino-4,5-dimethylacetophenone has been studied for its crystallographic properties. Such studies contribute to understanding molecular structures and interactions, important in material science and drug design (E. Bosch & Laura Jeffries, 2018).
Photodissociation Studies
2-Hydroxy-2,2-dimethylacetophenone has been examined for its photophysical parameters, which is critical in understanding the molecular behavior in different solvents, a vital aspect in photochemistry and material sciences (X. Allonas et al., 2006).
Metal Complex Synthesis
The synthesis of metal complexes using chalcones derived from 2-Hydroxy-4,5-dimethylacetophenone showcases its application in inorganic chemistry, particularly in the study of ligand-metal interactions and catalysis (V. V. Borge & R. Patil, 2019).
Fluorescent Dye Synthesis
4-Diethylamino-acetophenone, a derivative, has been used in the synthesis of 2-pyrone dyes. These dyes show potential applications in various fields due to their fluorescence properties (Masayori Hagimori et al., 2012).
Catalyst in Oxidation Reactions
Its derivatives have been used as catalysts in Baeyer–Villiger oxidation, highlighting its potential in facilitating chemical transformations, a key aspect in green chemistry and industrial processes (L. Martins et al., 2016).
Study of Molecular Interactions
The study of 2-hydroxy-5-methyl acetophenone in different solvents provides insights into solute-solvent interactions, crucial in solution chemistry and formulation studies (D. Choudhary & A. Aswar, 2011).
Future Directions
properties
IUPAC Name |
1-(2,5-dimethylphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-7-4-5-8(2)10(6-7)9(3)11/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKBVLVKQQRRFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062202 | |
Record name | Ethanone, 1-(2,5-dimethylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2',5'-Dimethylacetophenone | |
CAS RN |
2142-73-6 | |
Record name | 1-(2,5-Dimethylphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2142-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 1-(2,5-dimethylphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002142736 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2',5'-Dimethylacetophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6325 | |
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Record name | Ethanone, 1-(2,5-dimethylphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanone, 1-(2,5-dimethylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2,5-dimethylphenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.727 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2',5'-Dimethylacetophenone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX9C3B7KVG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.